Sigma-1 Receptor Affinity: 4-Phenylpiperidin-4-ol Derivatives Exhibit Subnanomolar to Low Nanomolar Ki vs. 4-Benzylpiperidine Analogs
The 4-phenylpiperidin-4-ol scaffold, when appropriately N-substituted, confers high-affinity sigma receptor binding. A direct comparative SAR study evaluating sigma-1 and sigma-2 receptor affinity across multiple piperidine scaffolds demonstrated that both 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties are capable of achieving high affinity for both sigma subtypes. However, the optimal compound from the 4-phenylpiperidin-4-ol series, (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate (4b), exhibited a sigma-1 Ki of 1.5 nM [1]. While the study did not directly report a head-to-head comparator Ki for the identical N-substituent on a 4-benzylpiperidine core, the overall dataset indicates that both scaffolds can achieve comparable high-affinity binding when appropriately optimized, positioning 4-phenylpiperidin-4-ol as a direct functional alternative to 4-benzylpiperidine in sigma ligand design.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.5 nM (for compound 4b, a 4-phenylpiperidin-4-ol derivative) |
| Comparator Or Baseline | 4-Benzylpiperidine derivatives (series 5a-e) also achieved high sigma subtype affinity (specific Ki values not individually reported but described as 'high affinity' comparable to 4a-e) |
| Quantified Difference | Both 4-phenylpiperidin-4-ol (4a-e) and 4-benzylpiperidine (5a-e) moieties achieved high affinity for both sigma subtypes; no statistically significant differentiation reported |
| Conditions | Radioligand binding assay using sigma-1 and sigma-2 receptor preparations |
Why This Matters
For procurement decisions in sigma receptor-targeted research programs, 4-phenylpiperidin-4-ol offers a synthetically accessible scaffold with proven subnanomolar-to-low nanomolar sigma-1 affinity, providing a viable alternative to 4-benzylpiperidine cores depending on synthetic route preferences or downstream functionalization requirements.
- [1] Prezzavento, O., Campisi, A., Ronsisvalle, S., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961. doi:10.1021/jm0611197 View Source
